4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid
Overview
Description
4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-nitrophenol with 3-chloropropylmorpholine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Reduction: 4-[3-(3-Methyl-4-aminophenoxy)propyl]morpholine
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used
Scientific Research Applications
4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Methyl-4-aminophenoxy)propyl]morpholine
- 4-[3-(3-Methyl-4-chlorophenoxy)propyl]morpholine
Uniqueness
4-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine is unique due to its specific combination of a nitrophenoxy group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.C2H2O4/c1-12-11-13(3-4-14(12)16(17)18)20-8-2-5-15-6-9-19-10-7-15;3-1(4)2(5)6/h3-4,11H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGJIQVQDMTBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCOCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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